molecular formula C21H18N4O2 B2555363 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline CAS No. 457650-57-6

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline

Cat. No.: B2555363
CAS No.: 457650-57-6
M. Wt: 358.401
InChI Key: CUWCPGCUDWGNDY-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways. The downstream effects of these pathway alterations would likely contribute to the compound’s overall biological activity.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The pyridine moiety can be introduced through a nucleophilic substitution reaction. The final step involves coupling the indole and pyridine intermediates with 4-nitroaniline under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent .

Chemical Reactions Analysis

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline can be compared with other indole derivatives, such as:

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-20(17-6-2-3-7-18(17)23-14)21(19-8-4-5-13-22-19)24-15-9-11-16(12-10-15)25(26)27/h2-13,21,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWCPGCUDWGNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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